Cas no 771-91-5 ((-)-4-Hydroxynorephedrin)

(-)-4-Hydroxynorephedrin structure
Nome del prodotto:(-)-4-Hydroxynorephedrin
(-)-4-Hydroxynorephedrin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-4-Hydroxynorephedrin
- (1R,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-ol
- (1R,2S)-2-amino-1-(4-hydroxyphenyl)-propan-1-ol
- BENZENEMETHANOL, .ALPHA.-((1S)-1-AMINOETHYL)-4-HYDROXY-, (.ALPHA.R)-
- UNII-O6914L7189
- CHEMBL1160700
- (-)-P-HYDROXYNOREPHEDRINE
- 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol
- 4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
- 771-91-5
- CHEBI:193721
- NOREPHEDRINE, P-HYDROXY-
- (1R,2S)-2-Amino-1-(4-hydroxyphenyl)propan-1-ol
- Benzyl alcohol, .alpha.-(1-aminoethyl)-p-hydroxy-, (-)-erythro-
- 4-hydroxynorephedrine
- (-)-4-hydroxynorephedrine
- Benzenemethanol, alpha-(1-aminoethyl)-4-hydroxy-, (R-(R*,S*))-
- (1R, 2S)-2-amino-1-(4-hydroxyphenyl)propan-1-ol
- 4-((2S)-2-amino-(1R)-1-hydroxypropyl)phenol
- 4-[(1R,2S)-2-amino-1-hydroxypropyl]-phenol
- SCHEMBL2252628
- O6914L7189
- JAYBQRKXEFDRER-RCOVLWMOSA-N
- para Hydroxynorephedrine
- para-Hydroxynorephedrine
- BENZENEMETHANOL, ALPHA-((1S)-1-AMINOETHYL)-4-HYDROXY-, (ALPHAR)-
- Benzenemethanol, alpha-(1-aminoethyl)-4-hydroxy-
- Hydroxynorephedrine, p
- p Hydroxynorephedrine
- BENZYL ALCOHOL, ALPHA-(1-AMINOETHYL)-P-HYDROXY-, (-)-ERYTHRO-
-
- Inchi: InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1
- Chiave InChI: JAYBQRKXEFDRER-IMTBSYHQSA-N
- Sorrisi: OC1C=CC([C@@H]([C@@H](N)C)O)=CC=1
Proprietà calcolate
- Massa esatta: 167.095
- Massa monoisotopica: 167.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.5A^2
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.198
- Punto di fusione: 165-166 ºC
- PSA: 66.48000
- LogP: 1.47310
(-)-4-Hydroxynorephedrin Letteratura correlata
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
771-91-5 ((-)-4-Hydroxynorephedrin) Prodotti correlati
- 829-74-3(Levonordefrin)
- 54-49-9(metaraminol)
- 2034483-74-2(N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide)
- 1807097-00-2(6-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-3-iodopyridine)
- 898451-14-4(N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)
- 1207028-77-0(N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpyridine-3-sulfonamide)
- 2248284-43-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methylsulfamoyl)amino]acetate)
- 2228127-83-9(1,1-difluoro-3-(5-methyl-1H-pyrazol-3-yl)propan-2-amine)
- 2305151-67-9(4-({[(1s,3s)-3-(Dimethylamino)cyclobutyl]methyl}sulfamoyl)benzene-1-sulfonyl fluoride)
- 2171223-15-5((3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
